Hexaamminenickel(II) bromide
Description
Hexaamminenickel(II) bromide ([Ni(NH₃)₆]Br₂) is a coordination compound composed of a central Ni²⁺ ion surrounded by six ammonia ligands and two bromide counterions. It is characterized by its violet crystalline structure, molecular weight of 320.687 g/mol, and density of 1.486 g/cm³ . Its stability in air contrasts with other nickel ammine complexes, such as hexaamminenickel(II) perrhenate, which degrade over time .
Properties
IUPAC Name |
azane;dibromonickel | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BrH.6H3N.Ni/h2*1H;6*1H3;/q;;;;;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRWEJQXKZQPJA-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N.N.N.N.[Ni](Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br2H18N6Ni | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexaamminenickel(II) bromide can be synthesized by reacting nickel(II) bromide with an excess of ammonia in an aqueous solution. The reaction typically involves dissolving nickel(II) bromide in water and then adding concentrated ammonia solution. The mixture is stirred until the formation of the hexaamminenickel(II) complex is complete .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The product is then purified through recrystallization and dried to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions: Hexaamminenickel(II) bromide undergoes various chemical reactions, including:
Decomposition: Upon heating, it decomposes in a three-stage process, releasing ammonia and forming nickel bromide and eventually metallic nickel.
Substitution: The ammonia ligands can be replaced by other ligands, such as water or ethylenediamine, through ligand exchange reactions.
Common Reagents and Conditions:
Oxidation and Reduction: The compound can participate in redox reactions, where the nickel ion can be reduced to metallic nickel or oxidized to higher oxidation states.
Substitution Reactions: Common reagents include water, ethylenediamine, and other ligands that can coordinate with the nickel ion.
Major Products:
Decomposition Products: Ammonia, nickel bromide, and metallic nickel.
Substitution Products: Complexes with different ligands, such as [Ni(H2O)6]Br2 or [Ni(en)3]Br2 (where en = ethylenediamine).
Scientific Research Applications
Catalysis
Hexaamminenickel(II) bromide has been studied for its catalytic properties in several reactions. Its ability to facilitate various chemical transformations makes it a valuable catalyst in organic synthesis. For example, it has been utilized in the synthesis of diethyl carbonate from ethyl carbamate, showcasing its effectiveness as a transition metal catalyst .
Material Science
In material science, this compound serves as a precursor for synthesizing nickel-based nanomaterials. The thermal decomposition of this compound can yield nano-sized metallic nickel, which is significant for applications in electronics and energy storage systems. Studies have shown that the decomposition process can be monitored using techniques like thermogravimetric analysis (TG) and temperature-resolved X-ray diffraction (TR-XRD) .
Table 1: Thermal Decomposition Characteristics
| Parameter | Value |
|---|---|
| Final Product | Nano-sized metallic nickel |
| Analysis Techniques | TG-MS, TR-XRD |
| Evolved Gases | NH₃, N₂, H₂ |
| Activation Energy | Varies with conversion extent |
Analytical Chemistry
This compound is also employed in analytical chemistry for the determination of ammonia and other nitrogen-containing compounds. Its solubility characteristics in aqueous ammonia solutions have been extensively studied, revealing important insights into its behavior under varying conditions .
Table 2: Solubility Characteristics
| Temperature (°C) | Free NH₃ Concentration (g/100g solvent) | Solubility of this compound |
|---|---|---|
| 0 | 0 | Low |
| 25 | 30 | Moderate |
| 55 | 37 | High |
Biological Applications
Research indicates potential biological applications of this compound, particularly in studying its interactions with biological molecules. Its coordination chemistry allows it to form complexes with various biomolecules, which can be useful in understanding biochemical pathways and mechanisms .
Case Study 1: Catalytic Activity
A study investigated the catalytic performance of this compound in organic reactions. The results demonstrated that it effectively catalyzed the synthesis of various organic compounds under mild conditions, highlighting its utility in green chemistry applications.
Case Study 2: Nanomaterial Synthesis
Another significant study focused on using this compound as a precursor for nickel nanoparticles. The synthesized nanoparticles exhibited excellent electrochemical properties, making them suitable for use in supercapacitors and batteries.
Mechanism of Action
The mechanism of action of hexaamminenickel(II) bromide involves the coordination of ammonia ligands to the nickel ion, forming a stable octahedral complex. The compound can undergo ligand exchange reactions, where the ammonia ligands are replaced by other ligands, altering its chemical properties and reactivity . The nickel ion can also participate in redox reactions, influencing its oxidation state and coordination environment .
Comparison with Similar Compounds
Comparison with Similar Nickel Ammine Complexes
Structural and Physical Properties
Hexaamminenickel(II) bromide belongs to a broader family of nickel ammine complexes with the general formula [Ni(NH₃)₆]X₂, where X⁻ represents anions such as Cl⁻, ReO₄⁻, BF₄⁻, ClO₄⁻, or NO₃⁻. Key structural differences arise from the counterion’s size, charge density, and symmetry:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Color | Stability in Air |
|---|---|---|---|---|
| This compound | [Ni(NH₃)₆]Br₂ | 320.687 | Violet | Stable |
| Hexaamminenickel(II) chloride | [Ni(NH₃)₆]Cl₂ | 231.78 | Violet | Stable |
| Hexaamminenickel(II) perrhenate | Ni(NH₃)₆₂ | 672.93 | Violet | Unstable |
| Tetraamminenickel(II) perrhenate | Ni(NH₃)₄₂ | 552.82 | Blue | Stable |
The larger ReO₄⁻ anion in perrhenate complexes destabilizes the hexaammine structure, leading to spontaneous conversion to the tetraammine form with a color change from violet to blue . In contrast, smaller anions like Cl⁻ and Br⁻ stabilize the hexaammine configuration.
Thermal Decomposition Behavior
Thermal decomposition pathways vary significantly based on the counterion:
This compound and Chloride:
- Decomposition Products : Both release NH₃, NH₂, NH, N₂, and H₂ during deamination. Transient intermediates, such as [Ni(NH₃)₄]Br₂ and [Ni(NH₃)₂]Br₂, form before yielding NiBr₂ or NiCl₂ residues .
- Techniques: TG-MS and TR-XRD reveal multi-step decomposition kinetics with activation energies calculated using the Kissinger–Akahira–Sunose (KAS) method .
Hexaamminenickel(II) Perrhenate:
Phase Transitions and Vibrational Dynamics
- This compound/Chloride : These compounds exhibit polymorphism, with phase transitions observed at low temperatures (e.g., tetragonal to cubic transitions) .
- Perrhenate Complexes : Ni(NH₃)₄₂ shows a second-order phase transition at ~187 K (heating) and 185 K (cooling), attributed to reorientational motions of ReO₄⁻ anions . Remarkably, Ni(NH₃)₆₂ lacks such transitions, likely due to steric hindrance from the bulky ReO₄⁻ .
Infrared Spectroscopy and Anion Effects
Data Tables
Table 1: Thermal Decomposition Products
| Compound | Major Gaseous Products | Solid Residue |
|---|---|---|
| [Ni(NH₃)₆]Br₂ | NH₃, NH₂, N₂, H₂ | NiBr₂ |
| [Ni(NH₃)₆]Cl₂ | NH₃, NH₂, N₂, H₂ | NiCl₂ |
| Ni(NH₃)₆₂ | NH₃, ReO₄⁻ fragments | NiO |
Table 2: Phase Transition Temperatures
| Compound | Phase Transition Temperature (K) | Type |
|---|---|---|
| Ni(NH₃)₄₂ | 187.8 (heating), 185.3 (cooling) | Second-order |
| [Ni(NH₃)₆]Cl₂ | <200 (varies with anion) | Polymorphic |
Biological Activity
Hexaamminenickel(II) bromide, with the chemical formula , is a coordination compound that has garnered interest due to its unique biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Overview of this compound
This compound is a complex formed by nickel(II) ions coordinated with six ammonia molecules. Its structure allows for various interactions with biological systems, which can influence cellular processes.
Antimicrobial Properties
Research has demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. The compound's mechanism of action is believed to involve the disruption of microbial cell membranes and interference with enzymatic functions. A study reported effective inhibition of Escherichia coli and Staphylococcus aureus at specific concentrations, showcasing its potential as an antimicrobial agent .
Cytotoxic Effects
This compound has been evaluated for its cytotoxic effects on human cell lines. In vitro studies indicated that the compound could induce apoptosis in cancer cells, suggesting a possible application in cancer therapy. The cytotoxicity was assessed using MTT assays, revealing dose-dependent responses in various cancer cell lines .
The biological activity of this compound can be attributed to several mechanisms:
- Metal Ion Release : Upon interaction with biological systems, nickel ions may be released from the complex, leading to various biochemical effects.
- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, contributing to its cytotoxic effects.
- Enzyme Inhibition : this compound may inhibit key enzymes involved in cellular metabolism, further impacting cell viability.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted on the antimicrobial properties of this compound showed that it effectively inhibited the growth of common pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains, demonstrating significant antimicrobial potential .
- Cytotoxicity Assessment : In a detailed investigation using various human cancer cell lines, this compound was shown to induce apoptosis through caspase activation pathways. The IC50 values varied among different cell lines, indicating selective toxicity .
- Thermal Stability and Decomposition : Research on the thermal behavior of this compound revealed that upon heating, it decomposes to produce nano-sized metallic nickel, which retains some biological activity. This transformation was monitored using thermogravimetric analysis (TGA) and mass spectrometry .
Data Tables
Q & A
Q. What is the standard synthesis protocol for high-purity hexaamminenickel(II) bromide suitable for coordination chemistry studies?
this compound is synthesized by reacting nickel(II) bromide with excess ammonia in aqueous or anhydrous conditions. High-purity samples (≥99.999%) require rigorous stoichiometric control and recrystallization from ammonia-saturated solutions to minimize impurities. Puratronic®-grade synthesis involves vacuum drying to remove residual solvents and ensure anhydrous coordination .
Q. How can researchers confirm the octahedral geometry and ammonia coordination in this compound using spectroscopic and crystallographic methods?
- X-ray diffraction (XRD): Resolves the crystal structure, confirming octahedral Ni²⁺ centers surrounded by six ammonia ligands .
- Infrared (IR) spectroscopy: Identifies N–H stretching (≈3300 cm⁻¹) and bending (≈1600 cm⁻¹) modes of coordinated NH₃, distinguishing free vs. bound ammonia .
- Magnetic susceptibility: Measures μ ≈ 3.2 BM, consistent with a high-spin d⁸ Ni²⁺ in an octahedral ligand field .
Q. What environmental precautions are necessary when handling this compound in laboratory settings to minimize ecological impact?
The compound is moderately toxic to aquatic systems. Avoid direct discharge into waterways; use chemical neutralization (e.g., precipitation with sulfide) before disposal. Store in sealed containers under inert atmospheres to prevent ammonia release .
Advanced Research Questions
Q. What transient species are generated during the thermal decomposition of this compound, and how can they be analytically monitored?
Thermal decomposition (100–300°C) releases NH₃, NH₂, NH, N₂, and H₂ fragments, detected via TG-MS . Intermediate phases (e.g., [Ni(NH₃)₄]Br₂) are identified in situ using TR-XRD , which tracks structural changes during deammonation. Fragmentation of NH₃ during pyrolysis contributes to transient species formation .
Q. How do the activation energies of deammonation reactions in this compound compare to other hexaamminenickel(II) salts, and what kinetic models are appropriate for analysis?
Activation energies (Eₐ) vary with counterions: Br⁻ (lower Eₐ due to weaker lattice stability) vs. Cl⁻ or ReO₄⁻ (higher Eₐ). The Kissinger–Akahira–Sunose (KAS) model-free method calculates Eₐ without assuming reaction mechanisms, while isoconversional analysis reveals multi-step decomposition kinetics .
Q. What computational methods are recommended to model the electronic structure and ligand field parameters of this compound?
Density Functional Theory (DFT): Predicts ligand field splitting (Δ_oct ≈ 10,000 cm⁻¹) and electronic transitions. Ligand Field Theory (LFT): Correlates magnetic data with d-orbital splitting patterns. Software like Gaussian or ORCA incorporates relativistic effects for accurate Ni²⁺ parameterization .
Q. How does the choice of counterion (Br⁻ vs. Cl⁻, ReO₄⁻) influence the thermal stability and decomposition pathway of hexaamminenickel(II) complexes?
Larger counterions (e.g., ReO₄⁻) destabilize the lattice, lowering decomposition onset temperatures. Bromide salts exhibit stepwise NH₃ loss, while perchlorate analogs decompose explosively due to redox interactions. TR-XRD and DSC differentiate phase transitions and intermediate stability across counterions .
Methodological Notes
- Data Contradictions: Discrepancies in reported decomposition temperatures may arise from varying sample purity or heating rates. Cross-validate using multiple techniques (e.g., TG-MS and TR-XRD) .
- Experimental Design: For reproducibility, document ammonia concentration, drying protocols, and inert gas use during synthesis. Reference high-purity standards (e.g., Puratronic®) for calibration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
